![molecular formula C10H6ClFO2S B6309529 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-93-6](/img/structure/B6309529.png)
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
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Overview
Description
“6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester” is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Scientific Research Applications
Drug Discovery and Development
Benzo[b]thiophene derivatives are known for their potential in drug discovery, particularly in the development of kinase inhibitors which are crucial in cancer treatment. They have shown promise in fragment-based drug discovery and in hit identification or lead development for antimitotic agents and inhibitors of kinase targets such as LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) .
Organic Synthesis
As an important raw material and intermediate, benzo[b]thiophene derivatives are used in organic synthesis. The specific compound could potentially be utilized in the synthesis of complex organic molecules due to its reactive carboxylic acid methyl ester group .
Material Science
In material science, thiophene derivatives are used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films. The compound’s functional groups may allow it to interact with other materials to create composites with desirable properties .
Antimicrobial Applications
Thiophene derivatives exhibit antimicrobial properties, which could make them useful in the development of new antibiotics or antiseptics .
Anti-inflammatory and Analgesic Applications
These compounds also show analgesic and anti-inflammatory effects, suggesting potential use in pain relief and inflammation management .
Antihypertensive Applications
Their antihypertensive activity indicates possible applications in managing high blood pressure conditions .
Antitumor Activity
With antitumor properties, benzo[b]thiophene derivatives can be explored for use in cancer therapy .
Corrosion Inhibition
They are also used as inhibitors of corrosion of metals, which could be beneficial in industrial applications to protect materials from degradation .
Mechanism of Action
Mode of Action
It’s worth noting that benzo[b]thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.
properties
IUPAC Name |
methyl 6-chloro-5-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLELFWRLIPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester |
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